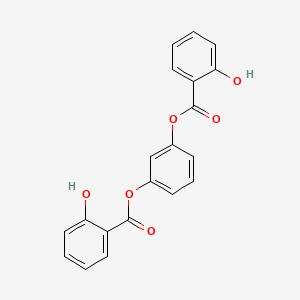
Benzene-1,3-diyl bis(2-hydroxybenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-diyl bis(2-hydroxybenzoate): is an organic compound with the molecular formula C20H14O6 It is a derivative of benzoic acid and is known for its unique structural properties, which include two hydroxybenzoate groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzene-1,3-diyl bis(2-hydroxybenzoate) can be synthesized through esterification reactions. One common method involves the reaction of benzene-1,3-diol with 2-hydroxybenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction typically occurs under reflux conditions with an inert solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of benzene-1,3-diyl bis(2-hydroxybenzoate) often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene-1,3-diyl bis(2-hydroxybenzoate) can undergo oxidation reactions, particularly at the hydroxybenzoate groups. Common oxidizing agents include and .
Reduction: Reduction reactions can target the carbonyl groups in the ester moieties. (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The aromatic ring in benzene-1,3-diyl bis(2-hydroxybenzoate) can participate in electrophilic aromatic substitution reactions. and are common examples, with reagents such as and .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine in the presence of a catalyst for bromination.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene-1,3-diyl bis(2-hydroxybenzoate) is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of polymers and resins.
Biology: In biological research, this compound can be used as a model molecule to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a ligand in coordination chemistry studies.
Medicine: While not directly used as a drug, benzene-1,3-diyl bis(2-hydroxybenzoate) can be a starting material for the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are explored for potential therapeutic applications.
Industry: In the industrial sector, benzene-1,3-diyl bis(2-hydroxybenzoate) is utilized in the production of high-performance materials, including coatings, adhesives, and plasticizers. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism of action of benzene-1,3-diyl bis(2-hydroxybenzoate) involves its interaction with specific molecular targets. In chemical reactions, the ester groups can undergo hydrolysis to release benzoic acid derivatives. The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted products. The hydroxybenzoate groups can also form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- Benzene-1,4-diyl bis(2-hydroxybenzoate)
- Benzene-1,2-diyl bis(2-hydroxybenzoate)
- Benzene-1,3-diyl bis(4-hydroxybenzoate)
Comparison: Benzene-1,3-diyl bis(2-hydroxybenzoate) is unique due to the position of the hydroxybenzoate groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to benzene-1,4-diyl bis(2-hydroxybenzoate), the 1,3-diyl compound may exhibit different steric and electronic properties, influencing its behavior in chemical reactions. The presence of hydroxybenzoate groups in different positions can also impact the compound’s solubility and interaction with other molecules.
Eigenschaften
CAS-Nummer |
2944-57-2 |
|---|---|
Molekularformel |
C20H14O6 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
[3-(2-hydroxybenzoyl)oxyphenyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C20H14O6/c21-17-10-3-1-8-15(17)19(23)25-13-6-5-7-14(12-13)26-20(24)16-9-2-4-11-18(16)22/h1-12,21-22H |
InChI-Schlüssel |
PSOPTDGCFPIZIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
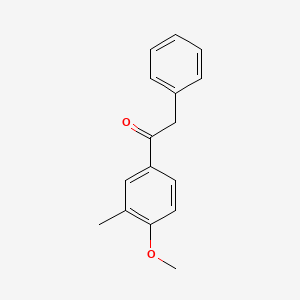

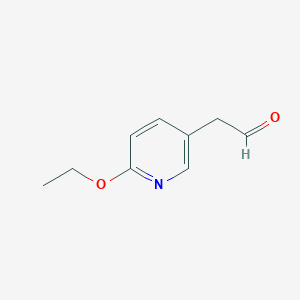
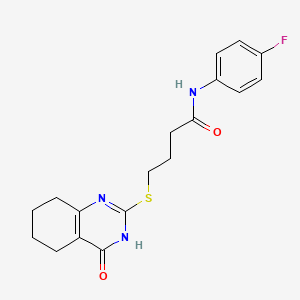
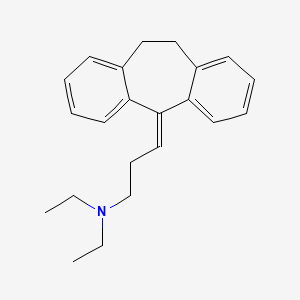
![2-[(2-Phenylethyl)sulfanyl]benzoic acid](/img/structure/B14751395.png)
![1-[(Benzyloxy)methyl]azepane](/img/structure/B14751401.png)
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)


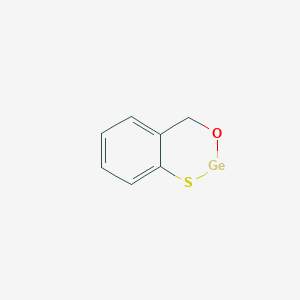
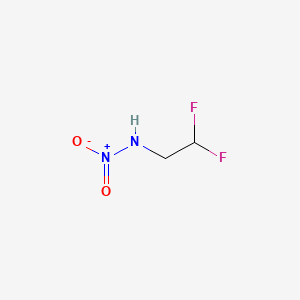
![[1,3]Oxazolo[3,2-a]pyridin-4-ium](/img/structure/B14751436.png)
